N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrolopyrazines This compound is characterized by the presence of ethoxy and fluorophenyl groups attached to a pyrrolopyrazine core
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-2-28-19-11-9-18(10-12-19)24-22(27)26-15-14-25-13-3-4-20(25)21(26)16-5-7-17(23)8-6-16/h3-13,21H,2,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNSZIVQFHFLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of Pyrrole-Pyrazine Precursors
A widely adopted method involves the cyclodehydration of substituted pyrrole and pyrazine derivatives. For example, 1-(4-fluorophenyl)pyrrole-2-carbaldehyde and 4-ethoxyphenyl isocyanate undergo cyclization in the presence of ammonium acetate (NH$$_4$$OAc) under reflux conditions in ethanol. This reaction proceeds via intramolecular nucleophilic attack, forming the fused bicyclic structure.
Reaction Conditions
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions enable modular construction of the core. For instance, 2-bromo-1H-pyrrole and pyrazine-2-boronic acid undergo Suzuki-Miyaura coupling using Pd(PPh$$3$$)$$4$$ as a catalyst in a dimethylformamide (DMF)/water mixture. This method offers regioselectivity and compatibility with sensitive functional groups.
Optimization Insights
Carboxamide Formation
The N-(4-ethoxyphenyl)carboxamide group is introduced via amidation. Two strategies are predominant:
Acid Chloride Route
Pyrrolo[1,2-a]pyrazine-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl$$2$$), followed by reaction with 4-ethoxyaniline in the presence of triethylamine (Et$$3$$N).
Procedure
- Activation: SOCl$$_2$$ (2 equiv), reflux, 2 h.
- Amidation: 4-Ethoxyaniline (1.1 equiv), Et$$_3$$N (3 equiv), dichloromethane, 0°C to RT.
- Yield: 70–78%
Carbodiimide-Mediated Coupling
A milder method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple the carboxylic acid and amine in dichloromethane.
Optimization Data
- Coupling Agents: EDC (1.5 equiv), HOBt (1.5 equiv)
- Solvent: Dichloromethane
- Yield: 80–88%
Integrated Synthetic Pathways
Combining these steps, two optimized routes emerge:
Sequential Core-Functionalization Approach
Convergent Synthesis
- Pre-functionalized Core: Suzuki coupling early in the sequence.
- Late-Stage Amidation: Acid chloride route.
Advantages: Higher modularity, easier purification.
Challenges and Mitigation Strategies
- Regioselectivity in Coupling Reactions: Use of directing groups (e.g., nitro) enhances selectivity.
- Solubility Issues: Polar aprotic solvents (DMF, DMSO) improve dissolution of intermediates.
- Byproduct Formation: Column chromatography (silica gel, ethyl acetate/hexanes) achieves >95% purity.
Industrial-Scale Considerations
- Catalyst Recycling: Pd recovery systems reduce costs.
- Continuous Flow Reactors: Enhance throughput for cyclization and coupling steps.
- Green Chemistry: Substitution of DMF with cyclopentyl methyl ether (CPME) improves sustainability.
Analytical Characterization
Critical quality control metrics include:
- HPLC Purity: >99% (C18 column, acetonitrile/water gradient).
- Melting Point: 198–202°C (DSC).
- NMR (¹H, ¹³C): Confirmation of substituent positions.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Inhibition of Biological Pathways: The compound may inhibit key biological pathways involved in disease progression, such as signaling pathways or metabolic pathways.
Induction of Cellular Responses: The compound can induce cellular responses such as apoptosis, cell cycle arrest, or immune modulation.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other pyrrolopyrazines with different substituents, such as N-(4-methoxyphenyl)-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide.
Uniqueness: The presence of the ethoxy and fluorophenyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Biological Activity
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 365.43 g/mol. The structure features a pyrrolo[1,2-a]pyrazine core substituted with ethoxy and fluorophenyl groups, which are critical for its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer Activity : Compounds in the pyrrolo[1,2-a]pyrazine class have shown promise as anticancer agents by inhibiting specific kinases involved in tumor growth.
- Neuroprotective Effects : Some derivatives have demonstrated the ability to inhibit monoamine oxidase (MAO), which is relevant in neurodegenerative diseases like Alzheimer's.
- Antimicrobial Properties : The presence of fluorinated phenyl groups may enhance the compound's ability to disrupt bacterial cell membranes.
In Vitro Studies
Recent studies have evaluated the biological activity of this compound through various assays:
Case Study 1: Neuroprotective Effects
A study focused on the neuroprotective effects of related compounds showed that those inhibiting MAO-B significantly reduced oxidative stress markers in neuronal cultures. This suggests that this compound may similarly protect against neurodegeneration.
Case Study 2: Anticancer Potential
In a separate investigation into anticancer properties, derivatives were tested against various cancer cell lines. The results indicated that compounds with similar structural motifs effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves multi-step reactions starting with functionalized precursors. Key steps include cyclization of the pyrrolo-pyrazine core, followed by carboxamide coupling. Optimizing reaction conditions (e.g., using ethanol or DMSO as solvents, triethylamine as a catalyst, and maintaining temperatures between 60–80°C) improves yield and purity . Post-synthesis purification via column chromatography or recrystallization is recommended.
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions and hydrogen environments. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography provides definitive structural elucidation of the heterocyclic core and substituent orientations . Infrared (IR) spectroscopy can validate functional groups like the carboxamide moiety .
Q. What in vitro assays are recommended for preliminary assessment of biological activity?
- Methodology : Enzymatic inhibition assays (e.g., kinase or protease targets) and receptor-binding studies (e.g., fluorometric or radioligand displacement assays) are initial screening tools. Cell viability assays (MTT or apoptosis markers) in disease-relevant cell lines can indicate cytotoxicity or therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s mechanism of action in enzyme inhibition studies?
- Methodology : Employ orthogonal assays (e.g., surface plasmon resonance for binding kinetics alongside enzymatic activity assays) to validate interactions. Structural analogs (e.g., fluorophenyl or ethoxyphenyl derivatives) can isolate substituent-specific effects. Computational docking studies (using software like AutoDock) may clarify binding site interactions and reconcile discrepancies .
Q. What strategies improve solubility and stability for in vivo pharmacokinetic studies?
- Methodology : Salt formation (e.g., hydrochloride salts) or co-solvent systems (PEG-400/water) enhance aqueous solubility. Stability under physiological conditions can be assessed via HPLC monitoring of degradation products. Prodrug derivatization (e.g., esterification of the carboxamide) may improve bioavailability .
Q. How can computational methods predict interactions with biological targets?
- Methodology : Molecular dynamics simulations (AMBER or GROMACS) model conformational flexibility, while quantum mechanical calculations (DFT) predict electronic properties influencing binding. Pharmacophore mapping identifies critical interaction points (e.g., hydrogen bonds with the fluorophenyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
